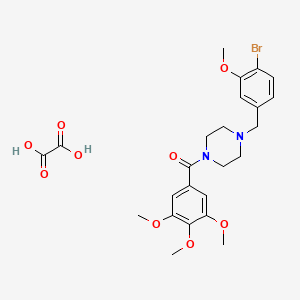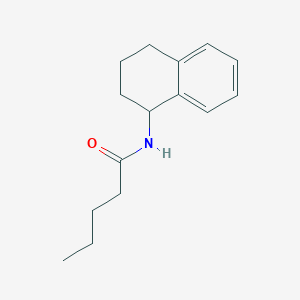![molecular formula C15H15NO2S B5226566 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine](/img/structure/B5226566.png)
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine, also known as MBDB, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a designer drug that was first synthesized in the 1990s and has gained popularity in recent years due to its stimulant and euphoric effects.
科学的研究の応用
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has been used in scientific research to study its effects on the central nervous system. It has been shown to have similar effects to other amphetamines, such as increased dopamine and serotonin release, which can lead to feelings of euphoria and increased energy. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mental health disorders.
作用機序
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine acts as a releasing agent for dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in regulating mood, energy, and motivation. It binds to the transporters that are responsible for reuptake of these neurotransmitters, leading to their release into the synapse. This results in an increase in their concentration in the brain, leading to the stimulant and euphoric effects associated with this compound use.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. It also causes the release of stress hormones such as cortisol, which can lead to anxiety and other negative effects on mental health.
実験室実験の利点と制限
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine has several advantages and limitations for use in lab experiments. It is a potent and selective releasing agent for dopamine, norepinephrine, and serotonin, making it useful for studying the effects of these neurotransmitters on the brain. However, it is also a designer drug that is not approved for human consumption, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research on 1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine. One area of interest is its potential use in the treatment of mental health disorders, such as depression and anxiety. Another area of interest is its effects on the brain and how it interacts with other neurotransmitters. Further research is needed to fully understand the potential benefits and risks of this compound use. Additionally, research is needed to develop new and more effective treatments for mental health disorders that do not rely on the use of psychoactive drugs.
In conclusion, this compound is a psychoactive drug that has gained popularity in recent years due to its stimulant and euphoric effects. It has been studied for its potential use in the treatment of mental health disorders and its effects on the central nervous system. While it has several advantages for use in lab experiments, it is also a designer drug that is not approved for human consumption, which can limit its availability for research purposes. Further research is needed to fully understand the potential benefits and risks of this compound use.
合成法
1,3-benzodioxol-5-yl[4-(methylthio)benzyl]amine can be synthesized by using a variety of methods, including the reductive amination of 4-methylthiobenzylamine with 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
特性
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-19-13-5-2-11(3-6-13)9-16-12-4-7-14-15(8-12)18-10-17-14/h2-8,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVAQEIJHOJBPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)
![2-tert-butyl-9-methyl-9H-imidazo[1,2-a]benzimidazole hydrobromide](/img/structure/B5226506.png)

![5-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5226509.png)
![1-[(5-methyl-2-furyl)methyl]azocane](/img/structure/B5226512.png)
![3-(dimethylamino)-N-[3-(dimethylamino)benzoyl]-N-(3-methyl-2-pyridinyl)benzamide](/img/structure/B5226518.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5226533.png)




![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)

